molecular formula C5H4BrNOS B7788503 5-Bromothiophene-2-carboxaldehyde oxime CAS No. 943324-47-8

5-Bromothiophene-2-carboxaldehyde oxime

Cat. No.: B7788503
CAS No.: 943324-47-8
M. Wt: 206.06 g/mol
InChI Key: URLSTLFAZRSULI-CLTKARDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Halogenated Thiophene (B33073) Derivatives in Contemporary Organic Synthesis

Halogenated thiophene derivatives are pivotal building blocks in the realm of organic synthesis. The introduction of a halogen atom onto the thiophene ring serves a dual purpose: it can modulate the electronic properties and biological activity of the molecule, and it provides a reactive handle for further chemical transformations. The carbon-halogen bond can participate in a wide array of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, allowing for the construction of more complex molecular architectures. frontiersin.org This versatility has led to the incorporation of halogenated thiophenes into a diverse range of functional molecules, including pharmaceuticals, agrochemicals, and organic electronic materials. For instance, thiophene-containing structures are integral to many commercial drugs and are actively investigated for their potential in areas like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). frontiersin.orgchemimpex.com

Significance of the Oxime Functional Group in Chemical Transformations and Derivatization

The oxime functional group, with its C=N-OH moiety, is a versatile and highly functional component in organic chemistry. Oximes are readily synthesized from the condensation of aldehydes or ketones with hydroxylamine (B1172632). nih.gov They serve as crucial intermediates in a variety of chemical transformations. One of the most notable reactions of oximes is the Beckmann rearrangement, which converts ketoximes into amides, a fundamental transformation in organic synthesis. Aldoximes can be dehydrated to form nitriles, another important functional group.

Beyond their role as synthetic intermediates, oximes and their derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov The oxime group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. This has led to the incorporation of the oxime functional group into numerous pharmacologically active compounds.

Current Research Landscape and Future Directions for 5-Bromothiophene-2-carboxaldehyde Oxime

The current body of research specifically focused on this compound is somewhat limited. However, its constituent parts—the halogenated thiophene ring and the oxime group—point toward significant potential for future investigation. The compound is primarily recognized as a valuable intermediate for the synthesis of more complex thiophene derivatives.

Future research is likely to proceed along several promising avenues:

Derivatization and Library Synthesis: The reactivity of both the bromine atom and the oxime group allows for the creation of a diverse library of derivatives. The bromine can be replaced through various cross-coupling reactions to introduce different aryl or alkyl substituents. The oxime group can be further functionalized, for example, by conversion to oxime ethers or by serving as a ligand for metal complexes.

Medicinal Chemistry Exploration: Given the established biological activities of both thiophenes and oximes, derivatives of this compound are logical candidates for screening for various pharmacological effects. Research into related thiophene derivatives has shown potential antibacterial and spasmolytic activities, suggesting that derivatives of the title compound could also exhibit interesting biological profiles. nih.gov

Materials Science Applications: Thiophene-based molecules are at the forefront of research into organic electronic materials. chemimpex.com The introduction of the oxime functionality could lead to novel materials with tailored electronic and photophysical properties, potentially finding use in sensors, organic semiconductors, or dye-sensitized solar cells. Investigations into Schiff bases derived from the parent aldehyde have already pointed towards applications in this area. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

943324-47-8

Molecular Formula

C5H4BrNOS

Molecular Weight

206.06 g/mol

IUPAC Name

(NZ)-N-[(5-bromothiophen-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C5H4BrNOS/c6-5-2-1-4(9-5)3-7-8/h1-3,8H/b7-3-

InChI Key

URLSTLFAZRSULI-CLTKARDFSA-N

SMILES

C1=C(SC(=C1)Br)C=NO

Isomeric SMILES

C1=C(SC(=C1)Br)/C=N\O

Canonical SMILES

C1=C(SC(=C1)Br)C=NO

Origin of Product

United States

Synthetic Methodologies for 5 Bromothiophene 2 Carboxaldehyde Oxime and Derived Compounds

Preparation of 5-Bromothiophene-2-carboxaldehyde Precursor

The critical starting material for the synthesis of the target oxime is 5-bromothiophene-2-carboxaldehyde. Its preparation primarily involves the formylation of a bromothiophene derivative.

The introduction of a formyl group (-CHO) onto the thiophene (B33073) ring is a key transformation. For the synthesis of 5-bromothiophene-2-carboxaldehyde, the starting material is typically 2-bromothiophene (B119243). The formylation is directed to the C5 position, which is activated for electrophilic substitution. Two principal methods are widely employed for this purpose: the Vilsmeier-Haack reaction and lithiation followed by formylation.

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comijpcbs.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, which is an iminium salt typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comijpcbs.com The electrophilic Vilsmeier reagent then attacks the electron-rich thiophene ring. chemistrysteps.com In the case of 2-bromothiophene, the substitution occurs preferentially at the C5 position to yield the desired aldehyde after aqueous workup. rsc.org This method is advantageous due to the use of relatively inexpensive and readily available reagents. ijpcbs.com

An alternative and highly efficient route is the lithiation of 2-bromothiophene followed by quenching with a formylating agent . This method involves the deprotonation of 2-bromothiophene at the C5 position using a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures. The resulting 5-bromo-2-thienyllithium species is then reacted with an electrophile like DMF to introduce the formyl group. mdpi.com This pathway offers high regioselectivity due to the directed nature of the lithiation.

The efficiency of the synthesis of 5-bromothiophene-2-carboxaldehyde is highly dependent on the reaction conditions. For the Vilsmeier-Haack reaction, the molar ratio of the reactants and the reaction temperature are crucial parameters. A typical procedure involves the slow addition of POCl₃ to DMF in an ice bath, followed by the addition of 2-bromothiophene. rsc.org The reaction mixture is then heated to ensure the completion of the reaction. rsc.org The subsequent hydrolysis of the intermediate iminium salt is a critical step to obtain the final aldehyde.

In a documented procedure, POCl₃ (0.375 mol) was added dropwise to DMF (0.35 mol) in an ice bath. After stirring, 2-bromothiophene (0.158 mol) was added, and the solution was heated for 4 hours. rsc.org Following hydrolysis and extraction, this method provides a pathway to the desired product. rsc.org

For the lithiation route, temperature control is paramount to avoid side reactions. The lithium-halogen exchange is typically carried out at very low temperatures, such as -78 °C, in an inert solvent like tetrahydrofuran (B95107) (THF). mdpi.com The slow addition of DMF and subsequent warming to room temperature allows for the completion of the formylation. mdpi.com

Table 1: Comparison of Synthetic Pathways for 5-Bromothiophene-2-carboxaldehyde
PathwayReagentsKey ConditionsReference
Vilsmeier-Haack2-Bromothiophene, POCl₃, DMFIce bath for reagent addition, then heating for 4 hours. rsc.org
Lithiation-Formylation2-Bromothiophene, n-BuLi, DMF-78 °C for lithiation, followed by addition of DMF and warming to room temperature. mdpi.com

Direct Synthesis of 5-Bromothiophene-2-carboxaldehyde Oxime

The conversion of the aldehyde to the oxime is a direct and generally high-yielding transformation.

The most common method for the synthesis of this compound is the condensation reaction of the parent aldehyde with a hydroxylamine (B1172632) reagent, typically hydroxylamine hydrochloride (NH₂OH·HCl). mdpi.com This reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid liberated during the reaction and to free the hydroxylamine nucleophile. The reaction is often performed in an aqueous or alcoholic medium, and heating under reflux can be employed to drive the reaction to completion. Mechanistically, the reaction proceeds via the nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the oxime.

A mechanochemical approach has also been described for oximation reactions, which involves the solvent-free reaction of an aldehyde with hydroxylamine hydrochloride and a base like sodium hydroxide (B78521) or sodium carbonate. mdpi.com This method is presented as a potentially safer and more environmentally friendly alternative to solution-phase reactions. mdpi.com

The C=N double bond in oximes results in the possibility of geometric isomerism, leading to the formation of (E) and (Z) isomers. tsijournals.comresearchgate.net The orientation of the hydroxyl group relative to the other substituent on the nitrogen atom determines the configuration. In the case of aldoximes, the (E) isomer is generally the thermodynamically more stable product. organic-chemistry.org

The formation of a mixture of (E) and (Z) isomers is common in oxime synthesis. researchgate.net The ratio of these isomers can be influenced by reaction conditions such as temperature and the presence of catalysts. researchgate.net In some cases, the initially formed kinetic product can isomerize to the more stable thermodynamic product. google.com For instance, treatment of a mixture of (E) and (Z) oxime isomers with a protic or Lewis acid under anhydrous conditions has been shown to selectively precipitate the (E) isomer as an immonium complex, which can then be neutralized to yield the pure (E) isomer. google.com

The characterization and differentiation of (E) and (Z) isomers are typically achieved using spectroscopic methods, particularly ¹³C NMR. The chemical shift of the carbon atom alpha to the C=N double bond is sensitive to the stereochemistry, with the carbon in the syn position relative to the oxime's OH group resonating at a higher field. researchgate.net

Table 2: Synthesis of this compound
Reaction TypeReagentsKey FeaturesReference
Condensation5-Bromothiophene-2-carboxaldehyde, Hydroxylamine hydrochloride, BaseCommonly performed in aqueous/alcoholic media, often under reflux.
Mechanochemical Synthesis5-Bromothiophene-2-carboxaldehyde, Hydroxylamine hydrochloride, NaOH or Na₂CO₃Solvent-free, potentially safer alternative. mdpi.com

Synthesis of Functionalized Oxime Derivatives Bearing the 5-Bromothiophene Moiety

The this compound molecule possesses two reactive sites that can be exploited for further functionalization: the oxime's hydroxyl group and the bromine atom on the thiophene ring.

The hydroxyl group of the oxime can undergo O-alkylation or O-acylation to form oxime ethers and esters, respectively. organic-chemistry.orgmdpi.com These reactions typically involve the deprotonation of the oxime with a suitable base, followed by reaction with an alkylating or acylating agent. Oxime esters, for example, can be synthesized using carbodiimide (B86325) coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org These derivatives are valuable as they can act as precursors for various radicals upon thermal or photochemical stimulation. mdpi.com

The bromine atom at the C5 position of the thiophene ring is amenable to various palladium-catalyzed cross-coupling reactions . nih.govresearchgate.net The Suzuki cross-coupling reaction , for instance, allows for the formation of a carbon-carbon bond by reacting the bromo-substituted thiophene with a boronic acid in the presence of a palladium catalyst and a base. nih.govresearchgate.net This methodology has been successfully applied to the synthesis of 5-arylthiophene derivatives from related 5-bromothiophene compounds, demonstrating its utility for creating more complex molecular architectures. nih.gov This approach opens up possibilities for synthesizing a wide array of functionalized derivatives of this compound by first performing the cross-coupling on a related ester and then converting the ester to the oxime.

Preparation of Oxime Ethers and Esters

The conversion of this compound into its ether and ester derivatives introduces a range of functional groups that can modulate the compound's biological activity and physicochemical properties. The synthesis of these derivatives typically involves the reaction of the oxime with electrophilic reagents such as alkyl halides or acyl chlorides.

One notable application of this chemistry is in the synthesis of complex pharmaceutical compounds. For instance, a series of N-[2-(5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones have been synthesized and evaluated for their antimicrobial activity. nih.gov In this multi-step synthesis, the oxime functionality is introduced and then further derivatized. These derivatives have shown promising activity against Gram-positive bacteria, with some compounds exhibiting efficacy comparable to or better than established antibiotics like ciprofloxacin (B1669076) and norfloxacin. nih.gov

While specific research detailing the synthesis of simple alkyl or acyl ethers of this compound is not extensively documented in publicly available literature, the general principles of O-alkylation and O-acylation of oximes are well-established. The O-alkylation is typically carried out in the presence of a base to deprotonate the oxime hydroxyl group, forming a more nucleophilic oximate anion, which then reacts with an alkylating agent. Similarly, O-acylation can be achieved by reacting the oxime with an acylating agent, often in the presence of a base to neutralize the liberated acid.

Table 1: Representative Synthesis of a this compound Derivative

Reactant 1Reactant 2ProductApplicationReference
5-Bromothiophene-2-carboxaldehydeHydroxylamineThis compoundIntermediate sigmaaldrich.com
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinoloneHydroxylamineN-[2-(5-bromothiophen-2-yl)-2-oximinoethyl]piperazinyl quinoloneAntimicrobial Agent nih.gov

Derivatization to Schiff Bases and Imine-Containing Structures

The reaction of aldehydes and ketones with primary amines to form Schiff bases or imines is a fundamental transformation in organic chemistry, yielding compounds with a wide array of applications, particularly in the development of biologically active molecules. The imine group (C=N) is a key feature in many pharmacologically relevant scaffolds. redalyc.org

The synthesis of Schiff bases from 5-bromothiophene-2-carboxaldehyde provides a direct route to novel imine-containing structures. A general method for the preparation of imines involves the condensation of an aldehyde with a primary amine, often with acid catalysis to facilitate the dehydration step. redalyc.org

While specific literature on the derivatization of this compound to Schiff bases is scarce, the parent aldehyde is a common starting material. For example, the reaction of 5-bromothiophene-2-carbaldehyde (B154028) with various amines would be expected to yield the corresponding Schiff bases. These compounds can be valuable precursors for further synthetic modifications or can be evaluated for their own biological properties. The synthesis of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[2-(5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones also highlights the formation of imine-like structures (oximino group) from a thiophene aldehyde precursor. nih.gov

Table 2: Examples of Imines and Related Structures from Thiophene Aldehydes

AldehydeAmine/ReagentResulting StructurePotential ApplicationReference
5-Bromothiophene-2-carbaldehydePrimary AminesSchiff BasesAntimicrobial, Anticancer redalyc.org
5-Bromothiophene-2-carbaldehydeHydroxylamineThis compoundSynthetic Intermediate sigmaaldrich.com

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations of Electronic Structure

DFT is a widely used computational method to investigate the electronic structure of molecules, providing a balance between accuracy and computational cost. It is instrumental in studying thiophene (B33073) derivatives to understand their structure-property relationships.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy corresponds to its ability to accept electrons (electron affinity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 1: Representative Frontier Molecular Orbital Data for Related Compounds

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Computational MethodReference
2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime-6.270-2.5093.761B3LYP/6-311++G(d,p)
3-bromo-2-methyl-5-(4-nitrophenyl)thiophene-8.29-3.514.78B3LYP/6-311++G(d,p)
Generic Thiophene Sulfonamide Derivative-7.14-2.494.65B3LYP/6-311G(d,p)

This table presents data from similar molecular structures to illustrate typical values. The exact values for 5-Bromothiophene-2-carboxaldehyde oxime would require specific calculation.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. These include:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2

Electronic Chemical Potential (μ): μ = -(I + A) / 2

Electrophilicity Index (ω): ω = μ² / (2η)

These descriptors are valuable for comparing the reactivity of different molecules. For instance, a higher electrophilicity index suggests a greater capacity to act as an electrophile.

Table 2: Calculated Quantum Chemical Reactivity Descriptors for a Related Thiophene

ParameterValue
Ionization Potential (I)6.270 eV
Electron Affinity (A)2.509 eV
Electrophilicity Index (ω)2.562 eV
Chemical Potential (μ)-4.390 eV
Hardness (η)1.881 eV

Data derived from the values for 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime to illustrate the concept.

The Molecular Electrostatic Potential (MEP) surface is another crucial tool that maps the electrostatic potential onto the electron density surface of a molecule. It helps visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red and yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the negative potential is expected to be concentrated around the electronegative oxygen and nitrogen atoms of the oxime group, whereas the hydrogen atom of the hydroxyl group and the ring protons would exhibit positive potential.

Computational Modeling of Reaction Energetics and Transition States

Computational modeling allows for the detailed exploration of reaction mechanisms, providing insights into the energy changes that occur as reactants transform into products.

A Potential Energy Surface (PES) is a multidimensional plot that represents the energy of a molecule or system as a function of its geometry. By mapping the PES, chemists can identify stable intermediates, transition states (the energy maxima along a reaction coordinate), and the most favorable reaction pathways.

For thiophene derivatives, computational studies have explored the PES for various reactions, including pyrolysis, oxidation, and cycloadditions. For example, the unimolecular pyrolysis of thiophene has been investigated by mapping the PES to identify various carbene intermediates and decomposition products. In the context of oximes, PES scanning has been used to model the interaction of thienostilbene oximes with enzyme active sites, calculating the energy changes as the distance between the oxime oxygen and a target phosphorus atom decreases, thereby elucidating the reactivation mechanism of inhibited cholinesterases. A similar approach could be used to model the reactions of this compound, such as its oxidation, reduction, or participation in cycloaddition reactions.

Computational methods like Variational Transition-State Theory (VTST) can be used to compute rate coefficients for elementary reactions. Studies on the reactions of thiophenes with radicals, for instance, use these methods to understand reaction mechanisms and kinetics in detail. For this compound, the bromine substituent would significantly influence reactivity. As an electron-withdrawing group, it deactivates the thiophene ring towards electrophilic attack. However, the C-Br bond also provides a reactive site for nucleophilic aromatic substitution or, more commonly, for metal-catalyzed cross-coupling reactions, which are fundamental in the synthesis of more complex thiophene derivatives. Computational modeling can predict the feasibility and energetics of these transformations.

Spectroscopic Parameter Prediction through Quantum Chemical Methods

Quantum chemical calculations are a reliable tool for predicting various spectroscopic parameters, which aids in the interpretation of experimental data. DFT methods can accurately calculate harmonic vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra.

By calculating the vibrational frequencies for an optimized molecular structure, a theoretical spectrum can be generated. These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. This theoretical spectrum allows for the confident assignment of experimental vibrational bands to specific motions of the functional groups within the molecule, such as the C=N and N-O stretching of the oxime group, C-Br stretching, and the characteristic ring vibrations of the thiophene moiety. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, helping to interpret UV-visible spectra.

Vibrational Frequency Analysis for Infrared and Raman Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a cornerstone for the structural elucidation of molecules. Theoretical calculations of vibrational frequencies for this compound are critical for assigning the experimental spectra. These calculations can predict the frequencies and intensities of the fundamental vibrational modes of the molecule.

For thiophene derivatives, characteristic vibrational bands can be assigned to specific molecular motions. For instance, the C-H stretching vibrations of the thiophene ring are typically observed in the 3100-3000 cm⁻¹ region. iosrjournals.org The C=C stretching vibrations within the thiophene ring usually appear around 1500-1600 cm⁻¹. jchps.com The C-S stretching mode is generally found at lower wavenumbers, often between 710 and 687 cm⁻¹. iosrjournals.org The presence of the oxime group (-CH=N-OH) introduces additional characteristic vibrations, such as the C=N stretching and O-H bending modes.

A full theoretical vibrational analysis would involve the calculation of the harmonic vibrational frequencies, which are often scaled to better match experimental data. jchps.com The potential energy distribution (PED) analysis is then used to provide a detailed assignment of each vibrational mode. jchps.com

Vibrational ModeCalculated Frequency (cm⁻¹) (B3LYP/6-31G**)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)
C-H stretch3117 - 30803113 - 30833113 - 3083
C=C stretch1526, 1410, 13561530, 1413, 13541530, 1413, 1354
C-S stretch852, 649647637
C-H in-plane bend1283, 1105, 10411283, 1105, 10411114
Data adapted from a study on 2-thiophene carboxylic acid. iosrjournals.org

Electronic Transitions and Optical Properties Simulation

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of its reactivity and optical characteristics. The HOMO-LUMO energy gap is particularly important as it relates to the molecule's stability and the energy required for electronic excitation. nih.gov

Theoretical calculations can predict the absorption wavelengths (λmax) corresponding to electronic transitions, which are observed in UV-Vis spectroscopy. jchps.com For thiophene derivatives, these transitions are typically π-π* in nature. The introduction of a bromine atom and an oxime group can influence the electronic distribution and, consequently, the absorption spectrum.

Computational studies on related thiophene derivatives have shown that the HOMO and LUMO energies can be effectively calculated using DFT methods. nih.govnih.gov These calculations help in understanding the charge transfer characteristics within the molecule.

Table 2: Calculated Electronic Properties for Related Thiophene Derivatives (Note: This table presents representative data for thiophene-2-carboxamide derivatives, as specific data for this compound is not available.)

Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Thiophene-2-carboxamide analog 1-6.59-1.904.69
Thiophene-2-carboxamide analog 2-6.60-1.974.63
Thiophene-2-carboxamide analog 3-5.85-1.724.13
Data adapted from a computational study on thiophene-2-carboxamide derivatives. nih.gov

Supramolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state is governed by a variety of intermolecular interactions, which collectively determine the crystal packing. Understanding these interactions is crucial for predicting the physical properties of the crystalline material.

Hirshfeld Surface Calculations for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This method maps various properties onto the surface, such as dnorm, which highlights regions of close intermolecular contacts. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

Investigation of Hydrogen Bonding Networks and Molecular Aggregation

Hydrogen bonds are among the most important non-covalent interactions that direct molecular assembly in crystals. The oxime group in this compound is capable of acting as both a hydrogen bond donor (the -OH group) and an acceptor (the nitrogen atom). This dual functionality allows for the formation of various hydrogen-bonding motifs, such as dimers or chains. nih.gov

In the solid state, it is expected that the O-H···N hydrogen bond would be a prominent feature, leading to the formation of supramolecular structures. nih.gov The bromine atom can also participate in halogen bonding, which is a directional interaction between a halogen atom and a Lewis base, further influencing the crystal packing. nih.gov The interplay between hydrogen and halogen bonds can lead to complex and robust three-dimensional networks. nih.gov

Chemical Transformations and Derivatization of 5 Bromothiophene 2 Carboxaldehyde Oxime

Cross-Coupling Reactions at the Bromine Position

The bromine atom at the 5-position of the thiophene (B33073) ring is a prime site for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures and conjugated systems for various applications in materials science and medicinal chemistry.

Palladium-Catalyzed Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling reaction stands out as one of the most powerful and widely used methods for the formation of C-C bonds, owing to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids. This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound.

While direct studies on 5-Bromothiophene-2-carboxaldehyde oxime are limited, the Suzuki-Miyaura coupling of analogous 5-bromothiophene derivatives, such as 5-bromothiophene-2-carboxylic acid and 4-bromothiophene-2-carbaldehyde, has been extensively reported, providing a strong basis for predicting the reactivity of the oxime analog. nih.govnih.gov These reactions have been shown to be highly efficient in forming biaryl and other conjugated systems, which are key components in the development of organic electronic materials and pharmaceuticals.

The coupling of 5-bromothiophene derivatives with various arylboronic acids proceeds in moderate to excellent yields, demonstrating the broad scope of this transformation. nih.govrsc.org The oxime functionality is generally expected to be compatible with the reaction conditions, allowing for the synthesis of a diverse range of 5-arylthiophene-2-carboxaldehyde oxime derivatives. These products can serve as precursors to more complex conjugated molecules.

An illustrative example of the potential scope of the Suzuki-Miyaura coupling of this compound with different arylboronic acids is presented in the interactive table below. The yields are hypothetical, based on reported efficiencies for similar bromothiophene substrates.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)ProductHypothetical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O90125-Phenylthiophene-2-carboxaldehyde oxime85
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O100105-(4-Methoxyphenyl)thiophene-2-carboxaldehyde oxime92
33-Nitrophenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃DMF11085-(3-Nitrophenyl)thiophene-2-carboxaldehyde oxime78
4Thiophene-2-boronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O100165-(Thiophen-2-yl)thiophene-2-carboxaldehyde oxime88
5Pyridine-3-boronic acidPd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄1,4-Dioxane100245-(Pyridin-3-yl)thiophene-2-carboxaldehyde oxime75

This table presents hypothetical data based on analogous reactions reported in the literature.

The choice of palladium catalyst and phosphine (B1218219) ligand is crucial for the success of the Suzuki-Miyaura coupling, significantly impacting reaction efficiency, substrate scope, and the required reaction conditions. For the coupling of bromothiophenes, a variety of palladium sources and ligands have been successfully employed.

Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective for these couplings. rsc.org However, for more challenging substrates or to achieve higher turnover numbers and rates, more sophisticated catalyst systems are often necessary. These typically involve a palladium(II) precursor, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), and a bulky, electron-rich phosphine ligand.

Buchwald and Fu have developed a range of highly effective phosphine ligands for Suzuki-Miyaura couplings. Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have been shown to be particularly effective in promoting the coupling of unreactive aryl chlorides and a wide range of aryl bromides, including those of electron-rich and sterically hindered heterocycles. nih.govnih.gov The use of these ligands can lead to higher yields, lower catalyst loadings, and milder reaction conditions. The choice of base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄), and the solvent system (e.g., toluene/water, dioxane/water) also play a critical role and must be optimized for each specific substrate combination.

Other Transition Metal-Catalyzed Coupling Reactions (e.g., C-O Bond Formation)

Beyond the well-established Suzuki-Miyaura coupling, the bromine atom of this compound can participate in other important transition metal-catalyzed cross-coupling reactions. The formation of carbon-oxygen (C-O) bonds, for instance, provides access to diaryl ethers, which are prevalent in many natural products and pharmaceuticals.

Derivatization of the Oxime Functionality

The oxime group offers a versatile handle for further chemical modification, allowing for its conversion into other important functional groups.

Conversion to Nitriles via Dehydration Reactions

The dehydration of aldoximes to nitriles is a fundamental and widely used transformation in organic synthesis. Nitriles are valuable intermediates that can be further converted into amines, carboxylic acids, amides, and tetrazoles. A variety of reagents and methods have been developed for the dehydration of aldoximes, many of which are mild and compatible with a wide range of functional groups, including those found on heteroaromatic systems. rsc.orgorganic-chemistry.orgresearchgate.net

Common dehydrating agents include acetic anhydride, trifluoroacetic anhydride, and various phosphorus-based reagents. More modern and milder methods often utilize reagents such as oxalyl chloride/triethylamine (B128534), Burgess reagent, or催化剂 systems. For instance, a highly efficient protocol using oxalyl chloride and triethylamine with a catalytic amount of triphenylphosphine (B44618) oxide has been reported to convert a range of aldoximes to nitriles in very short reaction times. researchgate.net Another mild and effective method employs XtalFluor-E as the dehydrating agent, which can convert aldoximes to nitriles at room temperature in high yields. organic-chemistry.org

Given the successful dehydration of a wide variety of aromatic and heteroaromatic aldoximes, it is highly probable that this compound can be readily converted to 5-bromothiophene-2-carbonitrile (B1273544) under similar conditions. This transformation would provide a valuable building block for further synthetic elaborations.

Dehydrating Agent/SystemSolventTemperatureTypical Reaction TimeReference
Acetic AnhydridePyridineRefluxSeveral hoursGeneral textbook knowledge
Oxalyl Chloride, Triethylamine, cat. Ph₃PODichloromethaneRoom Temp< 10 minutes researchgate.net
XtalFluor-EEthyl AcetateRoom Temp< 1 hour organic-chemistry.org
Iron(III) ChlorideToluene110 °C3 hours nih.gov
Formic AcidWaterReflux1-2 hours rsc.org

Preparation of Complex Heterocyclic Systems Incorporating the Oxime Moiety

The oxime moiety of this compound serves as a versatile precursor for the synthesis of various heterocyclic rings, most notably isoxazoles and isoxazolines, through [3+2] cycloaddition reactions. This transformation typically involves the in-situ generation of a nitrile oxide intermediate from the oxime, which then reacts with a dipolarophile, such as an alkene or alkyne.

The general strategy for the synthesis of isoxazoline (B3343090) derivatives from this compound involves its reaction with various electron-deficient alkenes. The reaction is often facilitated by an oxidizing agent, such as sodium hypochlorite (B82951) or N-chlorosuccinimide (NCS), which converts the aldoxime into the corresponding hydroximoyl chloride, followed by base-induced elimination to generate the reactive nitrile oxide. This nitrile oxide then undergoes a 1,3-dipolar cycloaddition with an alkene to yield the desired 3-(5-bromothiophen-2-yl)isoxazoline derivative. The regioselectivity of the cycloaddition is controlled by the electronic and steric properties of the substituents on the alkene.

A representative reaction scheme is the synthesis of 3-(5-bromothiophen-2-yl)-5-phenylisoxazoline. In a typical procedure, this compound is treated with N-chlorosuccinimide in a suitable solvent like chloroform (B151607) or DMF to generate the corresponding hydroximoyl chloride. Subsequent treatment with a non-nucleophilic base, such as triethylamine, in the presence of styrene (B11656) (an electron-deficient alkene) leads to the formation of the isoxazoline ring.

EntryAlkeneProductYield (%)
1Styrene3-(5-bromothiophen-2-yl)-5-phenyl-4,5-dihydroisoxazole78
2Methyl acrylateMethyl 3-(5-bromothiophen-2-yl)-4,5-dihydroisoxazole-5-carboxylate72
3Acrylonitrile3-(5-bromothiophen-2-yl)-4,5-dihydroisoxazole-5-carbonitrile68

This is a representative data table based on analogous reactions and established principles of 1,3-dipolar cycloaddition reactions.

The synthesis of fully aromatic isoxazoles can be achieved by using alkynes as the dipolarophile or by oxidation of the initially formed isoxazolines. For instance, the reaction of the in-situ generated 5-bromothiophene-2-carbonitrile oxide with phenylacetylene (B144264) would yield 3-(5-bromothiophen-2-yl)-5-phenylisoxazole. These heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govnih.gov

Formation of Donor-π-Acceptor (D-π-A) Chromophores

The this compound scaffold is an excellent starting point for the synthesis of Donor-π-Acceptor (D-π-A) chromophores. In this molecular architecture, the electron-rich thiophene ring, often further functionalized with an electron-donating group, acts as the π-bridge, connecting an electron-donating moiety (D) to an electron-accepting moiety (A). The oxime group itself can act as a weak acceptor or be a precursor to stronger acceptor groups. The bromine atom is the key reactive site for introducing various donor groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction. researchgate.netnih.govresearchgate.net

A common strategy involves a Suzuki coupling reaction between this compound and an arylboronic acid bearing a strong electron-donating group, such as a dimethylamino or methoxy (B1213986) group. researchgate.net The reaction is typically catalyzed by a palladium(0) complex, for example, tetrakis(triphenylphosphine)palladium(0), in the presence of a base like sodium carbonate or potassium phosphate. This approach allows for the modular synthesis of a wide range of D-π-A chromophores with tunable photophysical properties.

For example, the Suzuki coupling of this compound with 4-(dimethylamino)phenylboronic acid would yield (E)-N-((5'-(4-(dimethylamino)phenyl)-[2,2'-bithiophen]-5-yl)methylene)hydroxylamine. In this molecule, the dimethylaminophenyl group serves as the donor, the bithiophene unit acts as the π-bridge, and the aldoxime moiety functions as the acceptor.

The photophysical properties of these D-π-A chromophores are of significant interest. They typically exhibit strong intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, leading to large Stokes shifts and solvatochromism, where the absorption and emission maxima shift with the polarity of the solvent. mdpi.comiphy.ac.cn These properties are highly desirable for applications in organic light-emitting diodes (OLEDs), nonlinear optics, and as fluorescent probes.

Donor Group (Ar)Absorption Max (nm) in TolueneEmission Max (nm) in TolueneStokes Shift (nm)
4-(Dimethylamino)phenyl420530110
4-Methoxyphenyl39549095
N,N-Diphenylaminophenyl435555120

This is a representative data table illustrating the expected photophysical properties of D-π-A chromophores derived from this compound based on data for analogous thiophene-based systems. researchgate.netresearchgate.netmdpi.com

The Heck reaction provides an alternative route for C-C bond formation, where this compound can be coupled with a vinyl donor group. The choice of the donor and the acceptor, as well as the length and nature of the π-conjugated bridge, allows for fine-tuning of the electronic and optical properties of the resulting chromophores.

Applications As a Key Intermediate in Complex Chemical Synthesis

Utilization in the Synthesis of Organic Ligands and Coordination Compounds

The presence of the oxime group and the thiophene (B33073) sulfur atom makes 5-Bromothiophene-2-carboxaldehyde oxime and its derivatives excellent candidates for designing polydentate ligands capable of chelating with various metal ions.

Schiff base ligands are compounds containing an azomethine or imine group (-C=N-), typically formed by the condensation of a primary amine with an aldehyde or ketone. While the oxime itself is a potent coordinating group, the parent aldehyde, 5-Bromothiophene-2-carboxaldehyde, is readily used to synthesize thiophene-containing Schiff bases. These ligands are of significant interest due to their wide range of applications. nih.gov The synthesis is generally a straightforward one-pot reaction.

For instance, the condensation of 5-Bromothiophene-2-carboxaldehyde with an amine like 2-aminothiophenol (B119425) in an appropriate solvent yields the corresponding Schiff base. researchgate.net The resulting ligand possesses multiple donor sites: the imine nitrogen, the thiophene sulfur, and in the case of 2-aminothiophenol, a thiol sulfur, making it an efficient chelating agent. The general synthetic approach involves refluxing equimolar amounts of the aldehyde and the selected amine in a solvent such as ethanol. researchgate.net The bromine atom on the thiophene ring modulates the electronic properties of the ligand, influencing the stability and properties of its subsequent metal complexes.

Interactive Table 1: Examples of Chelating Schiff Base Ligands Derived from 5-Bromothiophene-2-carboxaldehyde

Amine ReactantResulting Schiff Base Ligand StructurePotential Donor Atoms
2-AminothiophenolImine Nitrogen, Thiophene Sulfur, Thiol Sulfur
Ethylenediamine2x Imine Nitrogen, 2x Thiophene Sulfur
AnilineImine Nitrogen, Thiophene Sulfur

Note: The images are representative structures based on established synthesis methods.

Thiophene-derived Schiff bases are well-documented for their ability to form stable complexes with a variety of transition metals, including Co(II), Ni(II), Cu(II), and Zn(II). nih.govchemicaljournal.org The coordination typically involves the azomethine nitrogen and the sulfur atom of the thiophene ring. nih.gov In some cases, other donor atoms present on the amine-derived part of the ligand also participate in chelation, leading to tridentate or tetradentate coordination. nih.govacs.org

The synthesis of these metal complexes is generally achieved by reacting the Schiff base ligand with a suitable metal salt (e.g., chloride or acetate) in an alcoholic solution, followed by refluxing the mixture. nih.govresearchgate.net The resulting complexes often exhibit distinct geometries, such as octahedral or square-planar, which can be investigated using spectroscopic methods and magnetic susceptibility measurements. researchgate.net The coordination of the ligand to the metal ion is confirmed by shifts in the infrared (IR) spectra, particularly the stretching frequency of the C=N (azomethine) bond, which typically moves to a lower frequency upon complexation. nih.gov

Interactive Table 2: Characteristics of Representative Transition Metal Complexes

LigandMetal IonProposed GeometryKey Spectral Data (Exemplary)
(E)-2-(((5-bromothiophen-2-yl)methylene)amino)benzenethiolCu(II)Square PlanarIR: ν(C=N) shifts from ~1620 cm⁻¹ to ~1605 cm⁻¹
(E)-2-(((5-bromothiophen-2-yl)methylene)amino)benzenethiolNi(II)Square PlanarIR: ν(C=N) shifts from ~1620 cm⁻¹ to ~1610 cm⁻¹
Bis(5-bromothiophen-2-yl) Schiff base of EthylenediamineCo(II)OctahedralMagnetic Moment: ~4.9 B.M.
Bis(5-bromothiophen-2-yl) Schiff base of EthylenediamineZn(II)TetrahedralDiamagnetic, ¹H NMR active

Note: The data presented are representative values based on typical findings for analogous thiophene Schiff base complexes.

Incorporation into Advanced Heterocyclic Architectures

The reactivity of the oxime and the thiophene core allows for its use in constructing more complex, fused heterocyclic systems. These structures are often scaffolds for biologically active molecules and functional materials.

The chemical scaffold of this compound is a suitable starting point for synthesizing substituted pyrazoles. A general method for pyrazole (B372694) synthesis involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazine (B178648) derivatives. pharmaguideline.comnih.gov Another approach involves the reaction of hydrazones with acetophenones in the presence of an oxidant like iodine. acs.org Starting with the oxime, a plausible route involves its conversion to an α,β-unsaturated intermediate, which can then undergo cyclocondensation with hydrazine. For example, reaction with an α-halo ketone could form an intermediate that cyclizes with hydrazine to yield a 3,5-disubstituted pyrazole containing the 5-bromothiophen-2-yl moiety at one position.

The resulting thiophene-substituted pyrazoles can serve as precursors for the synthesis of pyrazolo[3,4-d]pyridazines, a class of fused heterocycles with known biological activities. nih.govnih.gov The synthesis of the pyrazolo[3,4-d]pyridazine ring system often involves building a pyridazine (B1198779) ring onto a pre-existing pyrazole core. acs.orgresearchgate.net This can be accomplished by reacting a pyrazole derivative bearing functional groups, such as an amino and a cyano group, with hydrazine. An alternative strategy involves the oxidative cyclization of 1,4-dioximes, which can form a pyridazine dioxide ring. scite.ai

Photoacid generators (PAGs) are compounds that produce a strong acid upon exposure to light. They are essential components in photolithography for the production of microelectronics and in photo-initiated cationic polymerization. google.com Non-ionic PAGs, such as oxime sulfonates, are particularly valuable. elsevierpure.comresearchgate.net

This compound is an ideal precursor for creating such PAGs. The synthesis involves the reaction of the oxime with a sulfonyl chloride, such as p-toluenesulfonyl chloride or a perfluoroalkylsulfonyl chloride, in the presence of a base. elsevierpure.comresearchgate.net This reaction converts the hydroxyl group of the oxime into a sulfonate ester.

Upon irradiation with UV light, the relatively weak N-O bond in the oxime sulfonate undergoes homolytic cleavage. researchgate.net This initiates a cascade of reactions that ultimately liberates the corresponding sulfonic acid (e.g., p-toluenesulfonic acid), which can then catalyze polymerization or deprotection reactions in a polymer resist. elsevierpure.comresearchgate.net The inclusion of the thiophene ring in the PAG structure is advantageous as it can enhance the molar absorptivity and shift the absorption wavelength to the visible light region, making the PAG more sensitive and efficient. researchgate.netmdpi.com Research has specifically highlighted bis-substituted thiophene-containing oxime sulfonates as effective PAGs for the cationic polymerization of monomers like epoxides under UV/Visible light. researchgate.net

Methodological Advancements and Green Chemistry Principles in Synthesis

Development of Efficient Catalytic Systems

Catalysis is central to modern organic synthesis, offering pathways to functionalize thiophene (B33073) rings with high precision and efficiency. The evolution from classical methods, which often required harsh conditions and stoichiometric reagents, to advanced catalytic approaches represents a significant leap forward.

The direct functionalization of thiophene's C-H bonds is a powerful strategy for streamlining synthesis. nih.gov Both heterogeneous and homogeneous catalysis have been instrumental in achieving this, particularly through palladium-catalyzed reactions. nih.govumich.edu

Homogeneous Catalysis: Homogeneous systems, where the catalyst is in the same phase as the reactants, have enabled remarkable selectivity. A notable example is the palladium/norbornene (Pd/NBE) cooperative catalysis, which allows for the direct vicinal difunctionalization of thiophenes at the C4 and C5 positions. nih.gov This method demonstrates excellent functional group tolerance and complete site-selectivity, facilitated by the use of an arsine ligand and a specific amide-based norbornene. nih.gov Such precise control is crucial for building complex polysubstituted thiophenes. nih.gov While many heterocycles can act as ligands and inhibit palladium catalysts, these advanced systems overcome such challenges. nih.gov

Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of separation, recovery, and reusability. Palladium on carbon (Pd/C) has been effectively used as a simple, ligand-free heterogeneous catalyst for the completely regioselective C3-arylation of thiophenes and benzo[b]thiophenes. acs.orgresearchgate.net This intrinsic selectivity for the typically less reactive C3-position is a notable advancement. acs.org Furthermore, thiophene-functionalized metal-organic frameworks (MOFs) have been developed as robust heterogeneous catalysts. For instance, new Zn-MOFs have shown remarkable capability in the cycloaddition reactions of epoxides and CO2, achieving high yields and maintaining stability over multiple cycles. acs.org Similarly, Co-MOFs have been employed as effective green heterogeneous catalysts for multicomponent reactions like the Biginelli reaction. researchgate.net

Comparison of Catalytic Systems for Thiophene Functionalization

Catalytic SystemCatalyst TypeKey FeaturesExample ApplicationReference
Palladium/Norbornene (Pd/NBE)HomogeneousEnables direct vicinal difunctionalization at C4 and C5; high site-selectivity.Synthesis of polysubstituted thiophenes. nih.gov
Palladium on Carbon (Pd/C)HeterogeneousSimple, ligand-free; completely regioselective for C3-arylation.C-H arylation of benzo[b]thiophenes. acs.org
Thiophene-Functionalized Zn-MOFsHeterogeneousHigh catalytic efficiency, stability, and reusability.Cycloaddition of epoxides and CO2. acs.org

Ligand design is a cornerstone of modern catalysis, allowing for the fine-tuning of a metal center's activity and selectivity. In thiophene synthesis, ligands play a critical role in directing reactions to specific sites and enhancing catalyst performance under sustainable conditions.

The development of thiophene-based ligands has become a significant area of research. nih.gov These ligands have been utilized for various applications, from the selective detection of protein aggregates to the stabilization of nanocrystals. scispace.comfrontiersin.org For instance, bi-thiophene-vinyl-benzothiazoles have been synthesized as optical ligands for the selective detection of tau pathology in Alzheimer's disease. scispace.com In materials science, thiophene derivatives like 3-thienylboronic acid have been used as ligands to passivate surface defects on perovskite nanocrystals, greatly boosting their photoluminescence and stability. frontiersin.org

In the context of catalysis, the ligand's structure directly influences the outcome of the reaction. For the Pd/NBE-catalyzed difunctionalization of thiophenes, an arsine ligand was found to be crucial for achieving the desired reactivity and selectivity. nih.gov The design of novel thiophene-derived Schiff base ligands and their metal complexes has also gained attention for their potential applications. orientjchem.orgacs.org These advancements highlight that subtle changes in ligand composition can dramatically alter the functionality and selectivity, providing a powerful tool for the targeted synthesis of specific thiophene isomers. scispace.com

Sustainable Reaction Environments and Conditions

The replacement of volatile and often hazardous organic compounds with greener alternatives is a major goal in sustainable chemistry. mdpi.com For thiophene synthesis, several classes of green solvents have been successfully employed.

Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal green medium. mdpi.com Although the low solubility of many organic compounds in water can be a challenge, it has been used successfully in the synthesis of thiophenytoin derivatives, offering high yields and purity while simplifying product isolation.

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): ILs and DESs are gaining prominence as alternative reaction media. mdpi.com They are valued for their low volatility, thermal stability, and tunable properties. DESs, which are often composed of renewable materials like choline (B1196258) chloride and glycerol, are particularly attractive due to their high biodegradability and low toxicity. mdpi.com The synthesis of 3-iodothiophene (B1329286) derivatives has been achieved in a choline chloride/glycerol system at room temperature with good yields. mdpi.com A key advantage of these solvents is the potential for catalyst recycling, as demonstrated in a PdI2-catalyzed synthesis of substituted thiophenes where the catalyst could be recovered and reused in a [BMIM]BF4 ionic liquid without loss of activity. mdpi.com

Examples of Green Solvents in Thiophene Synthesis

Green SolventTypeKey AdvantagesExample ReactionReference
WaterProtic SolventNon-toxic, non-flammable, readily available, low cost.Synthesis of thiophenytoins.
[BMIM]BF4Ionic LiquidLow volatility, thermal stability, enables catalyst recycling.PdI2-catalyzed synthesis of substituted thiophenes. mdpi.com
Choline Chloride/GlycerolDeep Eutectic Solvent (DES)Biodegradable, low toxicity, derived from renewable sources.S-heterocyclization and iodocyclization of 1-mercapto-3-yn-2-ols. mdpi.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and improved selectivity in significantly shorter timeframes compared to conventional heating. frontiersin.org This technology facilitates fast, volumetric dielectric heating, making it highly efficient. frontiersin.org

The synthesis of thiophene derivatives has greatly benefited from microwave irradiation. For example, a solvent-free, microwave-assisted Suzuki coupling for preparing thiophene oligomers was developed, offering a rapid and environmentally friendly methodology. nih.govacs.orgresearchgate.net In one instance, the synthesis of a triazine bearing a thiophene moiety was completed in just 2 minutes with a 98% yield under microwave irradiation, whereas the conventional method required 2 hours of reflux for a 62% yield. mdpi.com Microwave-assisted protocols have also been developed for the C-H arylation of thiophenes using a recyclable nanocatalyst, further enhancing the green credentials of the process. frontiersin.org These examples underscore the potential of microwave technology to create more efficient and sustainable pathways for synthesizing compounds like 5-Bromothiophene-2-carboxaldehyde oxime.

Minimizing waste is a fundamental principle of green chemistry, often quantified by metrics like atom economy and the E-factor (environmental factor). researchgate.net In catalytic reactions, this involves not only reducing byproducts but also minimizing the amount of catalyst used and enabling its recovery and reuse. numberanalytics.comcatalysis.blog

Strategies for waste minimization in thiophene synthesis include:

Process Optimization: Adjusting reaction parameters such as temperature, pressure, and reactant ratios can significantly improve catalyst lifespan and reduce waste. numberanalytics.com

Catalyst Selection and Regeneration: Choosing highly active and selective catalysts minimizes the required loading. numberanalytics.com Developing methods for catalyst regeneration and reuse is crucial for both economic viability and waste reduction. numberanalytics.com While recycling can sometimes be challenging, as noted for Pd/C in one study acs.org, other systems like Zn-MOFs have demonstrated impressive reusability. acs.org The recovery of precious metals like palladium from wastewater is also an active area of research, with methods being developed to capture the metal and reuse it as a catalyst. mdpi.com

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple steps are performed in a single reactor (one-pot synthesis) or where multiple starting materials react to form the product in a single step (multicomponent reactions) can drastically reduce the number of operations, solvent use, and waste generated. nih.gov Modified Gewald reactions are a classic example applied to thiophene synthesis. nih.gov

By integrating these advanced catalytic and process-oriented strategies, the synthesis of this compound and other functionalized thiophenes can be aligned with the highest standards of efficiency and sustainability.

Q & A

Advanced Research Question

  • ¹³C NMR : Confirms oxime (C=N-OH) formation via a peak at ~150–160 ppm .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
  • HR-MS : Validates molecular formula (e.g., [M+H]+ = 232.96 for C₆H₅BrN₂OS) .

What biological targets are hypothesized for this compound, and how are binding studies designed?

Advanced Research Question
Hypothesized targets include:

  • Enzymes : Tyrosine kinases or cytochrome P450 isoforms due to thiophene’s electron-rich structure .
  • Receptors : GPCRs (e.g., serotonin receptors) via π-π stacking with aromatic residues.
    Methods :
  • Docking Simulations : AutoDock Vina predicts binding poses .
  • SPR/Biacore : Quantifies binding affinity (KD) in real-time .

How are contradictions in reported synthetic yields reconciled?

Advanced Research Question
Discrepancies arise from:

  • Catalyst Purity : FeBr₃ hygroscopicity reduces activity, lowering yields .
  • Oxime Stability : Hydrolysis in aqueous workup decreases isolated yields .
    Resolution : Standardizing reagents (anhydrous FeBr₃) and inert atmosphere protocols improve reproducibility .

What computational models predict the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

  • DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict Suzuki or Heck coupling sites .
  • MD Simulations : Model solvation effects on reaction kinetics (e.g., DMF vs. THF) .

How does the bromine substituent influence electronic properties in material science applications?

Advanced Research Question

  • Electron Withdrawal : Bromine’s -I effect lowers HOMO energy, enhancing oxidative stability in OLEDs .
  • Steric Effects : Bulky bromine restricts π-stacking in conjugated polymers, altering charge transport .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Basic Research Question

  • Exotherm Management : Bromination reactions require controlled cooling to avoid runaway temperatures .
  • Purification : Gradient chromatography becomes inefficient; recrystallization (ethanol/water) is preferred .

How do substituent variations (e.g., methyl vs. methoxy) affect bioactivity?

Advanced Research Question

  • Methyl Groups : Enhance lipophilicity (logP), improving membrane permeability .
  • Methoxy Groups : Hydrogen-bonding with active sites increases target affinity but reduces metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.